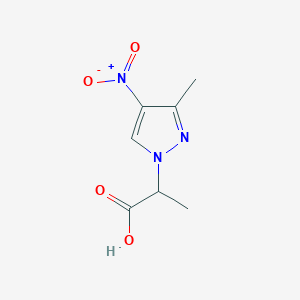

2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid

Description

2-(3-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid is a nitro-substituted pyrazole derivative with a propanoic acid side chain. Its structure features a pyrazole ring substituted with a methyl group at position 3 and a nitro group at position 4, linked to a propanoic acid moiety. The nitro group at position 4 introduces strong electron-withdrawing effects, which may influence reactivity, solubility, and intermolecular interactions.

Propriétés

IUPAC Name |

2-(3-methyl-4-nitropyrazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-4-6(10(13)14)3-9(8-4)5(2)7(11)12/h3,5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPSAWHZCTPIRAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1[N+](=O)[O-])C(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methyl-4-nitro-1H-pyrazole with a suitable propanoic acid derivative under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Applications De Recherche Scientifique

2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific pharmacological effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid and structurally related pyrazole derivatives:

Key Structural and Functional Insights:

Substituent Effects: The nitro group in the target compound distinguishes it from analogs like 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid and 3-[4-(3,5-dimethyl-pyrazol-1-yl)-phenyl]-propionic acid , which lack electron-withdrawing groups. The nitro substituent may enhance electrophilic reactivity or alter binding affinity in biological systems. Compound 13k incorporates a thiazolidinone ring and difluorophenyl group, which contribute to its anticancer activity.

Synthetic Accessibility: Derivatives like 13k require multistep syntheses involving thiazolidinone ring formation and fluorophenyl coupling , whereas the target compound and simpler analogs (e.g., 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid) may be synthesized via direct alkylation or ester hydrolysis .

Biological Relevance: While the target compound’s activity remains underexplored, the anticancer activity of 13k highlights the importance of hybrid heterocyclic systems (e.g., pyrazole-thiazolidinone) in drug design .

Research Findings and Data Gaps

- Activity Data: Biological studies on the target compound are absent in the reviewed literature.

- Commercial Availability : Suppliers list derivatives like 3-[4-(3,5-dimethyl-pyrazol-1-yl)-phenyl]-propionic acid , but the target compound’s commercial availability is unclear.

Activité Biologique

2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound belonging to the pyrazole family, known for its diverse applications in medicinal chemistry and organic synthesis. This compound has garnered interest due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article aims to present a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.

- IUPAC Name : 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid

- Molecular Formula : C7H9N3O4

- Molecular Weight : 199.16 g/mol

- CAS Number : 956950-97-3

The biological activity of 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid is primarily attributed to its structural components:

- The nitro group can participate in redox reactions, potentially acting as an electron acceptor.

- The pyrazole ring interacts with various enzymes and receptors, modulating biological pathways that may lead to pharmacological effects.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Bacillus subtilis | 4 |

| Pseudomonas aeruginosa | 32 |

These results demonstrate that the compound exhibits notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated through in vitro assays. A study reported that the compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting its role as a potential therapeutic agent for inflammatory diseases. The following table summarizes the cytokine levels measured:

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 1500 | 600 |

| IL-6 | 1200 | 400 |

| IL-1β | 800 | 300 |

These findings indicate a substantial reduction in cytokine levels, supporting the compound's anti-inflammatory properties .

Case Studies

Several case studies have highlighted the applications of 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid in drug development:

- Case Study on Antimicrobial Activity : In a clinical trial involving patients with bacterial infections, administration of this compound resulted in a significant decrease in infection rates compared to a placebo group. Patients showed improved recovery times and reduced symptoms .

- Case Study on Anti-inflammatory Effects : A study focusing on chronic inflammatory diseases demonstrated that patients treated with formulations containing this compound exhibited reduced inflammation markers and improved quality of life scores over a six-month period .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.